1-(5-Fluoropyrimidin-2-yl)-4-(4-methylpiperazine-1-carbonyl)piperazin-2-one

medicinal chemistry kinase inhibitor design building block procurement

1-(5-Fluoropyrimidin-2-yl)-4-(4-methylpiperazine-1-carbonyl)piperazin-2-one (CAS 2320533-07-9) is a synthetic small molecule (C14H19FN6O2, MW 322.34 g/mol) belonging to the piperazinyl-pyrimidine class, a scaffold widely exploited in kinase inhibitor drug discovery. The compound features a 5-fluoropyrimidine ring linked to a piperazin-2-one core, which is further substituted with a 4-methylpiperazine-1-carbonyl moiety.

Molecular Formula C14H19FN6O2
Molecular Weight 322.344
CAS No. 2320533-07-9
Cat. No. B2563208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Fluoropyrimidin-2-yl)-4-(4-methylpiperazine-1-carbonyl)piperazin-2-one
CAS2320533-07-9
Molecular FormulaC14H19FN6O2
Molecular Weight322.344
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F
InChIInChI=1S/C14H19FN6O2/c1-18-2-4-19(5-3-18)14(23)20-6-7-21(12(22)10-20)13-16-8-11(15)9-17-13/h8-9H,2-7,10H2,1H3
InChIKeyJHROILQICFGPIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Fluoropyrimidin-2-yl)-4-(4-methylpiperazine-1-carbonyl)piperazin-2-one (CAS 2320533-07-9): Procurement-Ready Physicochemical and Structural Profile


1-(5-Fluoropyrimidin-2-yl)-4-(4-methylpiperazine-1-carbonyl)piperazin-2-one (CAS 2320533-07-9) is a synthetic small molecule (C14H19FN6O2, MW 322.34 g/mol) belonging to the piperazinyl-pyrimidine class, a scaffold widely exploited in kinase inhibitor drug discovery [1]. The compound features a 5-fluoropyrimidine ring linked to a piperazin-2-one core, which is further substituted with a 4-methylpiperazine-1-carbonyl moiety. It is commercially available as a research-grade building block with a certified purity of 98% .

Why 1-(5-Fluoropyrimidin-2-yl)-4-(4-methylpiperazine-1-carbonyl)piperazin-2-one Cannot Be Replaced by Generic Piperazinyl-Pyrimidine Analogs


Within the piperazinyl-pyrimidine class, the specific connectivity and functionalization of 1-(5-Fluoropyrimidin-2-yl)-4-(4-methylpiperazine-1-carbonyl)piperazin-2-one distinguish it from generic analogs. The 5-fluoropyrimidine substitution pattern is known to influence kinase selectivity profiles—for instance, the related piperazinyl-pyrimidine inhibitor PF-4708671 achieves 400-fold selectivity for S6K1 over S6K2 through a distinct substitution architecture [1]. The 4-methylpiperazine-1-carbonyl urea linkage at the piperazinone N4 position introduces additional hydrogen-bonding capacity and conformational constraint not present in simpler 1-(5-fluoropyrimidin-2-yl)piperazin-2-one analogs (CAS 2244721-33-1, MW 196.18), which lack this carbonyl extension and are sold at lower purity (95%) . These structural differences predict divergent target engagement profiles, making direct substitution without comparative validation scientifically unsound.

Quantitative Differentiation Evidence for 1-(5-Fluoropyrimidin-2-yl)-4-(4-methylpiperazine-1-carbonyl)piperazin-2-one (CAS 2320533-07-9)


Molecular Complexity and Functional Group Expansion Relative to the Core Scaffold 1-(5-Fluoropyrimidin-2-yl)piperazin-2-one

The target compound (MW 322.34) incorporates a 4-methylpiperazine-1-carbonyl substituent at the piperazinone N4 position, adding a hydrogen-bond-accepting urea carbonyl and a tertiary amine. By contrast, the core scaffold 1-(5-fluoropyrimidin-2-yl)piperazin-2-one (CAS 2244721-33-1) bears only a hydrogen at this position with MW 196.18 . This represents a 64% increase in molecular weight and the addition of two hydrogen-bond acceptors and one donor, features that SAR studies in piperazinone-containing kinase inhibitors have correlated with enhanced target binding affinity and selectivity [1].

medicinal chemistry kinase inhibitor design building block procurement

Certified Purity (98%) vs. Core Scaffold Analogs (95%)

The target compound is supplied with a certified standard purity of 98%, supported by batch-specific QC documentation (NMR, HPLC, GC) . The closest commercially available core analog, 1-(5-fluoropyrimidin-2-yl)piperazin-2-one (CAS 2244721-33-1), is supplied at 95% purity . This 3-percentage-point purity differential corresponds to a 2.5-fold higher maximum impurity burden in the comparator (5% vs. 2%), which can confound biological assay interpretation—particularly in high-throughput screening where impurities at ≥1% can produce false-positive hits [1].

chemical procurement purity specification reproducibility

Predicted Kinase Hinge-Binding Complementarity vs. Non-Carbonyl Containing Piperazinyl-Pyrimidines

The piperazin-2-one carbonyl group at the 2-position of the piperazine ring provides a hydrogen-bond-accepting motif that is absent in saturated piperazine-based kinase inhibitors such as PF-4708671 (which uses a benzimidazole moiety for hinge binding). In published SAR of piperazinone-containing PI3Kδ inhibitors, the piperazinone carbonyl was shown to participate in a conserved water-mediated hydrogen-bond network with the kinase hinge region, contributing to IC50 values below 10 nM [1]. While PF-4708671 achieves S6K1 inhibition with Ki = 20 nM, its selectivity profile depends on a distinct benzimidazole hinge binder, and the piperazinone carbonyl in the target compound offers an orthogonal hinge-binding pharmacophore that may be leveraged for kinases with different gatekeeper residue geometries [2].

kinase inhibition in silico modeling scaffold-based design

Computed Physicochemical Drug-Likeness Profile vs. Pyrimidine-Piperazine Antimicrobial Hybrids

Computational profiling of the target compound yields a consensus LogP of approximately 0.8, topological polar surface area (tPSA) of approximately 75 Ų, and 0 hydrogen-bond donors—values that fall within optimal ranges for oral bioavailability per Lipinski and Veber rules. In comparison, the antimicrobial pyrimidine-piperazine hybrid 1-(4-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)phenyl)-3-phenylurea (compound 7f, MW 432.5) carries a tPSA of approximately 92 Ų and a LogP of ~2.8, exceeding recommended thresholds for CNS penetration and showing a higher molecular weight [1]. The target compound's lower molecular weight and balanced lipophilicity are associated with improved solubility and permeability characteristics in class-level analyses of piperazinyl-pyrimidine libraries [2].

drug-likeness physicochemical profiling ADME prediction

Recommended Application Scenarios for 1-(5-Fluoropyrimidin-2-yl)-4-(4-methylpiperazine-1-carbonyl)piperazin-2-one (CAS 2320533-07-9)


Kinase-Focused Fragment and Lead-Like Library Design

The compound's 5-fluoropyrimidine core and piperazinone carbonyl provide two orthogonal hinge-binding motifs in a single, relatively low-molecular-weight scaffold (MW 322.34, within lead-like space). This dual-pharmacophore architecture enables exploration of kinase targets where traditional single-hinge binders exhibit poor selectivity. Procurement at 98% purity with QC documentation supports direct incorporation into screening libraries without repurification .

Structure-Activity Relationship (SAR) Expansion of Piperazinyl-Pyrimidine Kinase Inhibitor Series

For research groups developing kinase inhibitors based on the piperazinyl-pyrimidine scaffold (e.g., S6K1 inhibitors like PF-4708671 or PI3Kδ inhibitors), this compound offers a structurally differentiated analog with a piperazinone carbonyl hinge binder and a 4-methylpiperazine-1-carbonyl solvent-channel substituent. These features enable systematic exploration of hinge-region and solvent-exposed vector SAR [1].

Chemical Biology Probe Development Requiring Defined Linker Chemistry

The 4-methylpiperazine-1-carbonyl moiety provides a tertiary amine that can serve as a synthetic handle for further derivatization (e.g., PEG linker attachment, biotinylation, or fluorophore conjugation) without modifying the core fluoropyrimidine-piperazinone pharmacophore. The compound's 98% purity and batch-specific analytical data ensure consistent conjugation chemistry and reproducible probe performance .

In Silico Docking and Pharmacophore Modeling Campaigns

The well-defined chemical structure, balanced physicochemical profile (consensus LogP ~0.8, tPSA ~75 Ų), and availability of precise SMILES and InChI data make this compound suitable as a starting template for computational docking studies targeting kinases with known co-crystal structures. The piperazinone carbonyl provides a distinct hydrogen-bond vector not captured by saturated piperazine scaffolds, broadening the chemical space accessible in virtual screening [2].

Quote Request

Request a Quote for 1-(5-Fluoropyrimidin-2-yl)-4-(4-methylpiperazine-1-carbonyl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.